molecular formula C8H6N2S B6613689 4-(1,3-thiazol-4-yl)pyridine CAS No. 162704-63-4

4-(1,3-thiazol-4-yl)pyridine

Cat. No.: B6613689
CAS No.: 162704-63-4
M. Wt: 162.21 g/mol
InChI Key: QMYONSKHCULDQQ-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-4-yl)pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-thiazol-4-yl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with α-haloketones can lead to the formation of the thiazole ring, which is then fused with the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and fusion processes. The specific methods can vary depending on the desired scale of production and the available resources.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-4-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.

Scientific Research Applications

4-(1,3-Thiazol-4-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound containing only the thiazole ring.

    Pyridine: A simpler compound containing only the pyridine ring.

    Thiazolopyridines: Compounds that combine thiazole and pyridine rings in different configurations.

Uniqueness

4-(1,3-Thiazol-4-yl)pyridine is unique due to its specific combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYONSKHCULDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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